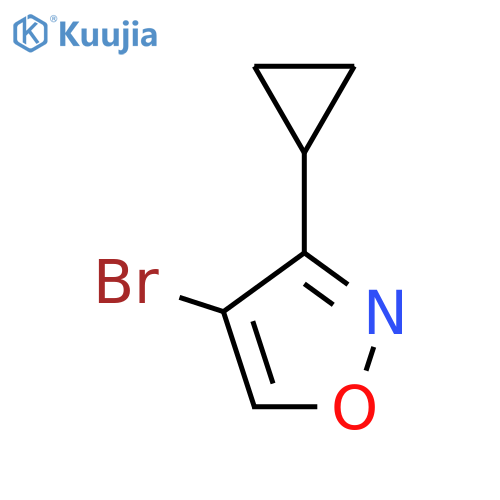Cas no 2680539-07-3 (4-Bromo-3-cyclopropyl-1,2-oxazole)

2680539-07-3 structure
商品名:4-Bromo-3-cyclopropyl-1,2-oxazole
CAS番号:2680539-07-3
MF:C6H6BrNO
メガワット:188.02194070816
MDL:MFCD34183643
CID:5665802
PubChem ID:165914179
4-Bromo-3-cyclopropyl-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- EN300-27695122
- 4-bromo-3-cyclopropyl-1,2-oxazole
- 2680539-07-3
- 4-Bromo-3-cyclopropylisoxazole
- 4-Bromo-3-cyclopropyl-1,2-oxazole
-
- MDL: MFCD34183643
- インチ: 1S/C6H6BrNO/c7-5-3-9-8-6(5)4-1-2-4/h3-4H,1-2H2
- InChIKey: RWJPUSVRMDFTSV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CON=C1C1CC1
計算された属性
- せいみつぶんしりょう: 186.96328g/mol
- どういたいしつりょう: 186.96328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 1.715±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 238.9±28.0 °C(Predicted)
- 酸性度係数(pKa): -3.34±0.50(Predicted)
4-Bromo-3-cyclopropyl-1,2-oxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27695122-1g |
4-bromo-3-cyclopropyl-1,2-oxazole |
2680539-07-3 | 95% | 1g |
$1086.0 | 2023-09-10 | |
| Enamine | EN300-27695122-0.05g |
4-bromo-3-cyclopropyl-1,2-oxazole |
2680539-07-3 | 95% | 0.05g |
$252.0 | 2023-09-10 | |
| Enamine | EN300-27695122-0.25g |
4-bromo-3-cyclopropyl-1,2-oxazole |
2680539-07-3 | 95% | 0.25g |
$538.0 | 2023-09-10 | |
| Enamine | EN300-27695122-1.0g |
4-bromo-3-cyclopropyl-1,2-oxazole |
2680539-07-3 | 95% | 1g |
$1086.0 | 2023-05-25 | |
| Enamine | EN300-27695122-2.5g |
4-bromo-3-cyclopropyl-1,2-oxazole |
2680539-07-3 | 95% | 2.5g |
$2127.0 | 2023-09-10 | |
| Enamine | EN300-27695122-5.0g |
4-bromo-3-cyclopropyl-1,2-oxazole |
2680539-07-3 | 95% | 5g |
$3147.0 | 2023-05-25 | |
| 1PlusChem | 1P02833X-100mg |
4-bromo-3-cyclopropyl-1,2-oxazole |
2680539-07-3 | 95% | 100mg |
$527.00 | 2023-12-18 | |
| Aaron | AR0283C9-10g |
4-bromo-3-cyclopropyl-1,2-oxazole |
2680539-07-3 | 95% | 10g |
$6443.00 | 2023-12-15 | |
| Aaron | AR0283C9-250mg |
4-bromo-3-cyclopropyl-1,2-oxazole |
2680539-07-3 | 95% | 250mg |
$765.00 | 2025-02-15 | |
| Aaron | AR0283C9-5g |
4-bromo-3-cyclopropyl-1,2-oxazole |
2680539-07-3 | 95% | 5g |
$4353.00 | 2023-12-15 |
4-Bromo-3-cyclopropyl-1,2-oxazole 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
2680539-07-3 (4-Bromo-3-cyclopropyl-1,2-oxazole) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
